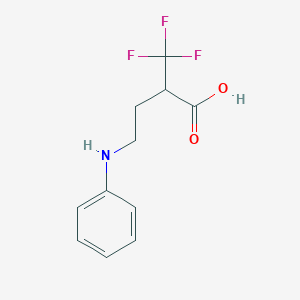
4-Anilino-2-(trifluoromethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Anilino-2-(trifluoromethyl)butanoic acid” is a chemical compound with the CAS Number: 1355334-75-6 . It has a linear formula of C10 H12 F3 N O2 . The molecular weight of this compound is 247.22 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis of Quinolinones
Marc Marull, O. Lefebvre, and M. Schlosser (2004) describe a process involving the condensation of anilines with trifluoroacetoacetate to form 4-(trifluoromethyl)-2-quinolinones. This compound is a precursor to various derivatives like 4-(trifluoromethyl)quinolines and 4-(trifluoromethyl)-2-quinolinecarboxylic acids, demonstrating its potential in complex chemical syntheses (Marull et al., 2004).
Formation of Thietanium Ion
L. Jolivette, A. Kende, and M. W. Anders (1998) explored the formation of 1-methyl-2-thietaniumcarboxylic acid from 2-chloro-4-(methylthio)butanoic acid, a direct-acting mutagen. This research highlights the potential formation of reactive intermediates derived from related compounds, which might be associated with observed mutagenicity (Jolivette et al., 1998).
Optical Gating of Synthetic Ion Channels
A study by Mubarak Ali et al. (2012) utilized 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group. This research demonstrated the optical gating of nanofluidic devices based on synthetic ion channels, indicating potential applications in light‐induced controlled release and sensing (Ali et al., 2012).
Isomerization and Cyclization in Chemical Synthesis
Research by H. Keller and M. Schlosser (1996) showed that 4-anilino-1,1,1-trifluorobut-3-en-2-ones can undergo an N -> ortho shift of the side chain, followed by cyclization and dehydration to form 2-(trifluoromethyl)quinolines. This study adds to the understanding of isomerization and cyclization processes in organic synthesis (Keller & Schlosser, 1996).
Aniline Degradation by Electrochemical Oxidation
A study conducted by Yijiu Li et al. (2003) involved the degradation of aniline using an electrochemical reactor. The research identified intermediates like 4-anilino phenol, contributing to understanding the pathways of aniline degradation in electrocatalytic processes (Li et al., 2003).
properties
IUPAC Name |
4-anilino-2-(trifluoromethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCZPGYHAUYITA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

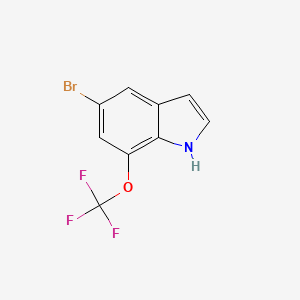







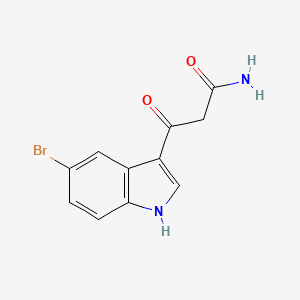
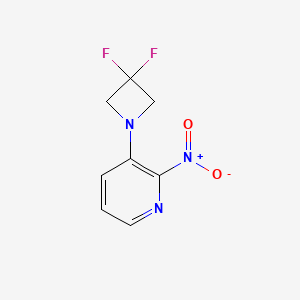
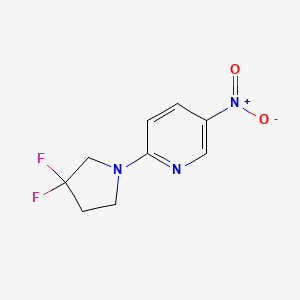

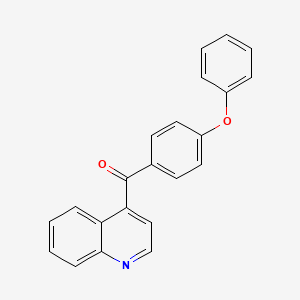
![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)